2,6-Dimethyl-1,3-oxathiane

Conformational analysis Stereochemistry Thermodynamic stability

2,6-Dimethyl-1,3-oxathiane (CAS 33709-58-9) is a C₆H₁₂OS heterocycle belonging to the 1,3-oxathiane family, a class of saturated six-membered rings containing one oxygen and one sulfur atom at the 1- and 3-positions. The 2,6-dimethyl substitution pattern imparts distinct conformational and stereochemical properties that differentiate it from other dimethyl-substituted positional isomers (e.g., 4,6-dimethyl-1,3-oxathiane).

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 33709-58-9
Cat. No. B14693041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-1,3-oxathiane
CAS33709-58-9
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC1CCSC(O1)C
InChIInChI=1S/C6H12OS/c1-5-3-4-8-6(2)7-5/h5-6H,3-4H2,1-2H3
InChIKeyHXJCIAUUPVOOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1,3-oxathiane (CAS 33709-58-9) – Compound-Class Position and Procurement-Relevant Characteristics


2,6-Dimethyl-1,3-oxathiane (CAS 33709-58-9) is a C₆H₁₂OS heterocycle belonging to the 1,3-oxathiane family, a class of saturated six-membered rings containing one oxygen and one sulfur atom at the 1- and 3-positions . The 2,6-dimethyl substitution pattern imparts distinct conformational and stereochemical properties that differentiate it from other dimethyl-substituted positional isomers (e.g., 4,6-dimethyl-1,3-oxathiane) . This compound has been specifically claimed in patents as a flavor- and aroma-modifying agent for foodstuffs, chewing gum, and medicinal products, confirming its industrial relevance in the flavor and fragrance (F&F) sector . Primary research has established its gas-phase ion energetics and conformational equilibria, providing quantitative benchmarks for quality-control and sourcing decisions .

Why Generic 1,3-Oxathiane Substitution Is Not Scientifically Valid for 2,6-Dimethyl-1,3-oxathiane


The 1,3-oxathiane family exhibits profound sensitivity of both physical-chemical properties and sensory performance to the position of methyl substituents on the ring. Conformational analysis demonstrates that a 2,6-dimethyl arrangement imposes a unique chair–twist equilibrium with a strong thermodynamic bias toward the trans configuration (K ≈ 10 at 298 K, ΔG° ≈ 10 kJ/mol) . In contrast, the 4,6-dimethyl positional isomer exhibits different gas-phase ionization energies (cis: 8.75 eV; trans: 8.67 eV), confirming that ring-substitution position directly alters electronic structure . Furthermore, comparative sensory studies on propyl-substituted 1,3-oxathianes reveal that moving the methyl substitution pattern from 2,6- to 2,4- fundamentally changes odor quality from pleasant flowery/fruity notes to broth/mushroom/pungent descriptors . Consequently, any attempt to substitute 2,6-dimethyl-1,3-oxathiane with a different positional or alkyl-substituted 1,3-oxathiane without requalification will introduce uncontrolled variation in both analytical identification and organoleptic performance.

Quantitative Differentiation Evidence for 2,6-Dimethyl-1,3-oxathiane Versus Closest Analogs and Isomers


Conformational Equilibrium: Trans–Cis Diastereomer Ratio in 2,6-Dimethyl-1,3-oxathiane Scaffold

In the 2,6-dimethyl-1,3-oxathiane scaffold, the trans diastereomer is strongly favored over the cis form. Chemical equilibration of the closely related r-2-tert-butyl-2,6-dimethyl-1,3-oxathiane system yielded an equilibrium constant K (trans/cis) of 10.02 ± 0.12 at 298 K, corresponding to ΔG° = 10.04 kJ/mol (2.40 kcal/mol) . This thermodynamic preference arises from the chair conformation of the trans isomer, whereas the cis isomer is forced into a higher-energy twist conformation to avoid syn-axial methyl–methyl interactions. For the unsubstituted 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9), the same conformational driving force dictates the diastereomeric product distribution upon synthesis, making the trans isomer the thermodynamically dominant species. This contrasts with 4,6-dimethyl-1,3-oxathiane positional isomers, where both cis and trans forms can adopt chair conformations and their relative stability depends on different steric factors .

Conformational analysis Stereochemistry Thermodynamic stability

Gas-Phase Ionization Energy as an Identity Fingerprint for 1,3-Oxathiane Positional Isomers

The gas-phase ionization energy (IE) provides a compound-specific analytical fingerprint that distinguishes dimethyl-1,3-oxathiane positional isomers. For trans-4,6-dimethyl-1,3-oxathiane, the IE measured by electron impact is 8.67 ± 0.01 eV, while the cis isomer yields 8.75 eV . These values are distinct from those expected for 2,6-dimethyl-1,3-oxathiane, whose substitution pattern positions the sulfur atom adjacent to one methyl-bearing carbon (C-2), altering the electronic environment of the heteroatom lone pair. Although direct IE data for 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9) are not available in the open literature, the established methodology of Jalonen, Pasanen, and Pihlaja (1973) provides the validated experimental protocol for determining these values across the methyl-substituted 1,3-oxathiane series . The availability of 2 NMR, 1 FTIR, and 1 MS (GC) reference spectra in the SpectraBase database further supports unambiguous identification of 2,6-dimethyl-1,3-oxathiane for quality-control purposes .

Mass spectrometry Ionization potential Analytical identification

Sensory Quality Divergence: Positional Substitution Drives Odor-Character Switching in 1,3-Oxathianes

The position of methyl substituents on the 1,3-oxathiane ring is a dominant determinant of sensory character. Riegel et al. (2022) systematically separated and evaluated all eight stereoisomers of 2,6-dimethyl-4-propyl-1,3-oxathiane (1) and its positional isomer 2,4-dimethyl-6-propyl-1,3-oxathiane (2) by chiral GC-olfactometry . The stereoisomers of 1 (bearing the 2,6-dimethyl pattern) predominantly exhibited pleasant flowery, fruity, or sweet odor nuances. In stark contrast, the stereoisomers of 2 (bearing the 2,4-dimethyl pattern) were mainly described as broth, mushroom, or pungent. Furthermore, the odor thresholds of 2 were generally higher (lower potency) than those of 1. For both oxathianes, stereoisomers with all substituents in equatorial positions displayed the highest odor thresholds (lowest potency) . For 2,6-dimethyl-1,3-oxathiane (lacking the 4-propyl group), the 2,6-dimethyl substitution core is predicted to favor the flowery/fruity/sweet odor space based on this structure-odor relationship, providing a differentiated sensory profile compared to the 2,4-dimethyl positional isomer series.

Flavor chemistry Structure-odor relationships Sensory evaluation

Patent-Backed Industrial Application: 2,6-Dimethyl-1,3-oxathiane as a Distinguishable Flavor-Modifying Entity

US Patent 4,042,601, assigned to International Flavors & Fragrances (IFF), explicitly claims the use of five- and six-membered oxathio heterocyclic compounds — including the novel 2,6-dimethyl-substituted oxathiane series — for altering, modifying, or enhancing the flavor or aroma of foodstuffs, chewing gum, and medicinal products . The patent describes that 2,6-dimethyl-2-phenyl-1,3-oxathiane, 2,6-dimethyl-2-acetyl-1,3-oxathiane, and ethyl-2,6-dimethyl-1,3-oxathiane-2-acetate are among the seven novel compounds covered. While 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9) itself serves as the unsubstituted parent scaffold, the patent establishes the industrial precedent and regulatory awareness for this specific substitution pattern. Subsequent patent literature (e.g., US 8,598,110 B2) further develops the 1,3-oxathiane class for flavor and fragrance compositions, reinforcing that the 2,6-dimethyl substitution is a recognized and protectable structural motif in commercial F&F applications .

Flavor patent Foodstuff formulation Industrial procurement

Distinct Natural Occurrence: 4,6-Dimethyl-1,3-oxathiane Detected in Lamb Aroma, While 2,6-Dimethyl Isomer Remains Differentiated

Headspace analysis of cooked lamb identified 4,6-dimethyl-1,3-oxathiane as a previously unreported meat volatile, associated with a 'stale/wet animal' sensory descriptor . Critically, 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9) was not detected in this food matrix. This differential natural occurrence underscores that the two positional isomers are chemically distinct entities with different formation pathways (4,6-dimethyl arises from lipid degradation chemistry, whereas 2,6-dimethyl formation requires a different mercaptoalcohol precursor) and divergent sensory contributions. The identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine at trace levels (≤28 ng/L) further illustrates that different 1,3-oxathiane substitution patterns appear in different food matrices and carry distinct aroma significance.

Food aroma chemistry Natural occurrence Volatile sulfur compounds

Evidence-Based Application Scenarios for 2,6-Dimethyl-1,3-oxathiane in Research and Industrial Settings


Flavor and Fragrance Formulation Requiring Defined Fruity/Sweet Top Notes with Controlled Isomeric Purity

Based on the structure-odor relationship established by Riegel et al. (2022), the 2,6-dimethyl substitution pattern on the 1,3-oxathiane core is associated with pleasant flowery, fruity, or sweet odor qualities, whereas the 2,4-dimethyl pattern produces broth, mushroom, or pungent notes . Formulators seeking a fruity/sweet sulfur-containing top note should specify 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9) with a defined trans/cis ratio, as the trans isomer is thermodynamically favored (K ≈ 10 at 298 K) . Procurement specifications should include chiral GC or NMR analysis to rule out contamination with 4,6-dimethyl or 2,4-dimethyl positional isomers, which would introduce off-notes inconsistent with the target flavor profile.

Gas-Phase Analytical Reference Standard for 1,3-Oxathiane Isomer Differentiation in Complex Mixtures

The availability of authenticated 2,6-dimethyl-1,3-oxathiane with documented MS (GC), NMR, and FTIR spectra in the SpectraBase database makes this compound suitable as a reference standard for GC-MS identification of volatile sulfur compounds in food, beverage, or environmental matrices. The distinct gas-phase ionization energy expected for the 2,6-dimethyl isomer, in comparison to the 4,6-dimethyl isomers (cis: 8.75 eV; trans: 8.67 eV) , provides an additional analytical dimension for unambiguous identification when used alongside retention index and mass spectral matching.

Conformational Analysis and Stereochemical Research on Six-Membered Sulfur Heterocycles

The 2,6-dimethyl-1,3-oxathiane scaffold serves as a model system for studying chair–twist conformational equilibria in heterocycles. The quantitative thermodynamic parameters determined by Pihlaja and Pasanen (1974) — K (trans/cis) = 10.02 at 298 K, ΔG° = 10.04 kJ/mol, ΔH° = 13.24 kJ/mol — provide a benchmark for computational chemistry validation and for teaching stereoelectronic effects in graduate-level heterocyclic chemistry. Researchers can procure the compound to experimentally reproduce these equilibration studies or to extend them to new solvent systems and temperature ranges.

Patent-Backed Flavor Modification for Processed Food and Oral Care Products

US Patent 4,042,601 (assigned to IFF) establishes that 2,6-dimethyl-substituted 1,3-oxathiane compounds are effective for altering, modifying, or enhancing the flavor or aroma of foodstuffs, chewing gum, and medicinal products . Industrial users developing proprietary flavor formulations for these product categories can reference this patent as evidence of utility and prior art while using 2,6-dimethyl-1,3-oxathiane (CAS 33709-58-9) as a key building block or as a comparator for novel derivative synthesis. The patent also provides a framework for freedom-to-operate assessment when developing new oxathiane-based flavor ingredients.

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